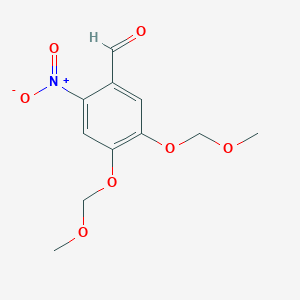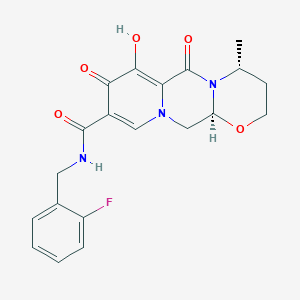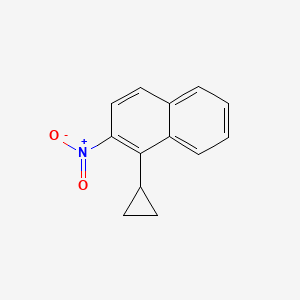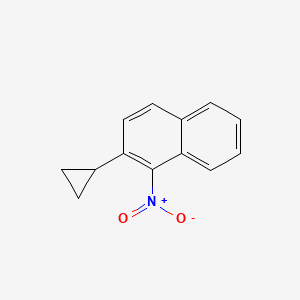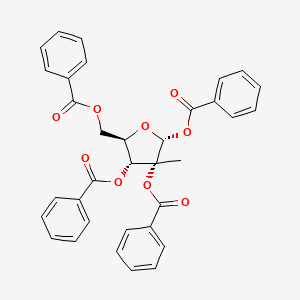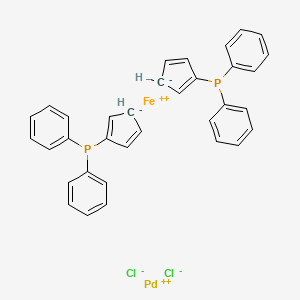
trans-1,3,3-Trichloro-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1,3,3-Trichloro-1-propene, also known as 1,3,3-TCP or dichloropropene, is a colorless, volatile liquid that belongs to the class of organochlorine compounds. It is used as a fumigant and soil sterilant, and can also be used in the synthesis of other organochlorine compounds. It is a highly toxic compound and exposure to it can cause serious health effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for trans-1,3,3-Trichloro-1-propene involves the addition of chlorine to propene in the presence of a catalyst to obtain the desired product.
Starting Materials
Propene, Chlorine gas, Catalyst (such as aluminum chloride or iron(III) chloride), Solvent (such as carbon tetrachloride or chloroform)
Reaction
Step 1: Propene is mixed with a solvent and catalyst in a reaction vessel., Step 2: Chlorine gas is slowly added to the reaction mixture with constant stirring., Step 3: The reaction is allowed to proceed at a temperature of around 50-60°C for several hours., Step 4: The resulting mixture is then washed with water to remove any impurities., Step 5: The product, trans-1,3,3-Trichloro-1-propene, is then isolated by distillation or other suitable methods.
科学研究应用
Trans-1,3,3-Trichloro-1-propene is widely used in scientific research. It has been used in the synthesis of other organochlorine compounds, such as hexachlorocyclopentadiene and hexachlorocyclooctadiene. It has also been used to study the properties of organochlorine compounds, such as their reactivity, solubility and toxicity.
作用机制
Trans-1,3,3-Trichloro-1-propene is an alkylating agent, meaning that it can react with nucleophilic sites on molecules, such as proteins and DNA, to form covalent bonds. This can lead to a variety of effects, including disruption of cellular processes, DNA damage, and cell death.
生化和生理效应
Exposure to trans-1,3,3-Trichloro-1-propene can cause a variety of adverse effects in humans. Acute exposure can cause irritation of the eyes, nose, and throat; headache; dizziness; nausea; and vomiting. Long-term exposure to the compound can cause liver and kidney damage, as well as reproductive and developmental effects.
实验室实验的优点和局限性
Trans-1,3,3-Trichloro-1-propene is a volatile liquid, which makes it easy to work with in a laboratory setting. It is also relatively inexpensive and readily available. However, it is highly toxic and should be handled with extreme caution.
未来方向
Further research is needed to better understand the toxicological effects of trans-1,3,3-Trichloro-1-propene. Studies should focus on the long-term effects of exposure, as well as the potential for bioaccumulation in the environment. Additionally, research should be conducted to develop methods for the safe and effective use of the compound in agricultural and industrial applications. Other future directions include exploring the potential for the compound to be used as a precursor for other organochlorine compounds, as well as investigating its potential for use as a biocide or insecticide.
属性
CAS 编号 |
2598-01-8 |
|---|---|
产品名称 |
trans-1,3,3-Trichloro-1-propene |
分子式 |
C₃H₃Cl₃ |
分子量 |
145.41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



